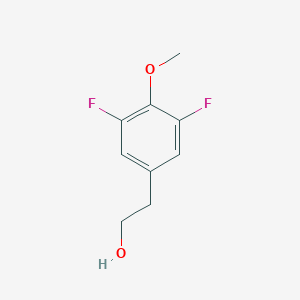
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with fluorine and methoxy groups, and an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The compound can be synthesized by starting with 3,5-difluoro-4-methoxybenzene. Bromination at the para position followed by nucleophilic substitution with ethan-1-ol can yield the desired product.
Reduction of Corresponding Ketone: Another method involves the reduction of 2-(3,5-difluoro-4-methoxyphenyl)ethanone using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding ketone, 2-(3,5-difluoro-4-methoxyphenyl)ethanone, using oxidizing agents like chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the ketone back to the alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the meta and ortho positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate (KMnO4)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: 2-(3,5-difluoro-4-methoxyphenyl)ethanone
Reduction: this compound (reformed)
Substitution: Brominated derivatives
Aplicaciones Científicas De Investigación
2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound's biological activity has been explored for potential therapeutic uses.
Medicine: It may be used in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparación Con Compuestos Similares
2-(3,5-Dichloro-4-methoxyphenyl)ethan-1-ol
2-(3,5-Dibromo-4-methoxyphenyl)ethan-1-ol
2-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-ol
Uniqueness: 2-(3,5-Difluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or hydroxy counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(3,5-difluoro-4-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5,12H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFWFTXRDJUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














